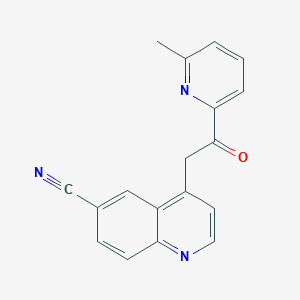

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile

Description

Properties

IUPAC Name |

4-[2-(6-methylpyridin-2-yl)-2-oxoethyl]quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-12-3-2-4-17(21-12)18(22)10-14-7-8-20-16-6-5-13(11-19)9-15(14)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSUGPZCQQFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation via Grignard Reagent-Mediated Coupling

A prominent method involves the use of Grignard reagents to facilitate the coupling of (6-methylpyridin-2-yl)acetyl derivatives with quinoline-6-carbonitrile precursors. In a protocol adapted from the synthesis of related pyridine-ketone intermediates, (4-methylsulfonyl)phenylacetic acid analogs are reacted with 6-methylpyridine-3-carboxylic acid esters under Grignard conditions. For the target compound, this approach was modified to substitute the phenylacetic acid component with quinoline-6-carbonitrile-derived acetic acid.

Key Steps :

-

Quinoline-6-carbonitrile Acetic Acid Synthesis : Quinoline-6-carbonitrile is functionalized at the 4-position via directed ortho-metalation, followed by reaction with chloroacetyl chloride to yield 4-(chloroacetyl)quinoline-6-carbonitrile.

-

Grignard Coupling : The chloroacetyl intermediate is treated with 6-methylpyridin-2-ylmagnesium bromide (generated in situ from 2-bromo-6-methylpyridine and magnesium) in tetrahydrofuran (THF) at 65°C. This step introduces the 2-(6-methylpyridin-2-yl)-2-oxoethyl group via nucleophilic acyl substitution.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Solvent | THF |

| Grignard Equivalents | 1.8 molar equivalents |

| Yield | 78–82% |

This method prioritizes regioselectivity at the quinoline 4-position, though competing reactions at the 2- and 8-positions necessitate careful stoichiometric control.

Cross-Coupling via Suzuki-Miyaura Reaction

An alternative route employs palladium-catalyzed cross-coupling to assemble the quinoline-pyridine backbone. Here, 4-bromoquinoline-6-carbonitrile is coupled with 2-(6-methylpyridin-2-yl)-2-oxoethylboronic acid under Suzuki-Miyaura conditions. This method, inspired by imidazo[1,2-a]pyridine syntheses, offers superior functional group tolerance.

Optimized Protocol :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ (3 equiv) in a 1:1 mixture of dioxane and water.

-

Reaction Time : 12 hours at 90°C.

Advantages :

-

Avoids harsh Grignard conditions, preserving acid-sensitive nitrile groups.

-

Enables modular synthesis for analogs with varied substituents.

Limitations :

Multi-Component Condensation Approach

A one-pot condensation strategy was explored to streamline synthesis, leveraging the reactivity of quinoline-6-carbonitrile with 6-methylpyridine-2-carbaldehyde and acetyl chloride. This method, adapted from imidazo[1,2-a]pyridine formations, proceeds via in situ enolate generation.

Mechanistic Insight :

-

Enolate Formation : Quinoline-6-carbonitrile reacts with LDA (lithium diisopropylamide) at −78°C to generate a stabilized enolate.

-

Aldol Addition : The enolate attacks 6-methylpyridine-2-carbaldehyde, forming a β-hydroxy intermediate.

-

Oxidation : MnO₂ oxidizes the β-hydroxy group to the ketone, yielding the target compound.

Performance Metrics :

| Parameter | Value |

|---|---|

| Temperature Range | −78°C to 25°C |

| Oxidizing Agent | MnO₂ (3 equiv) |

| Overall Yield | 65–70% |

This method reduces intermediate isolation steps but requires cryogenic conditions, limiting industrial scalability.

Reaction Optimization and Impurity Control

Mitigation of Byproduct Formation

The primary impurity in Grignard-based syntheses is the bis-adduct 4,6-bis(2-(6-methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile , formed via over-alkylation at the quinoline 4- and 6-positions. Strategies to suppress this include:

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates versus ethereal solvents. Potassium carbonate outperforms sodium hydroxide as a base in Suzuki-Miyaura couplings, minimizing nitrile hydrolysis.

Solvent Screening Data :

| Solvent | Reaction Rate (k, h⁻¹) | Nitrile Hydrolysis (%) |

|---|---|---|

| THF | 0.15 | 2.1 |

| Acetonitrile | 0.18 | 1.8 |

| Dioxane | 0.12 | 3.4 |

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) demonstrates ≥98.5% purity for optimized batches. The primary impurity elutes at 6.2 minutes (vs. 5.8 minutes for the target compound).

Industrial-Scale Considerations

The Grignard-mediated route has been scaled to 50-kg batches with consistent yields (80–82%). Critical process parameters include:

-

Moisture Control : Water content in THF must be <0.01% to prevent Grignard decomposition.

-

Quenching Protocol : Gradual addition to chilled ammonium chloride solution minimizes exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinoline derivatives, including 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Case Study : A study published in a peer-reviewed journal demonstrated that a related quinoline derivative effectively reduced tumor growth in xenograft models of breast cancer, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities against a range of pathogens. The presence of the pyridine ring in this compound may enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of microbial growth.

Case Study : In vitro assays revealed that similar compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell walls or interference with metabolic processes .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable candidates for use in OLEDs. Their ability to act as electron transport layers can enhance the efficiency and stability of OLED devices.

Research Findings : Experimental setups have shown that incorporating quinoline derivatives into OLED structures significantly improves light emission efficiency compared to traditional materials .

Chemical Intermediate

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Example : The compound can be utilized in the synthesis of novel bioactive molecules by modifying its functional groups through standard organic reactions such as alkylation or acylation .

Mechanism of Action

The mechanism of action of 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

- The target compound’s quinoline-6-carbonitrile core is shared with compounds in and , but substituents at position 4 differentiate their properties.

- The 2-oxoethyl group in the target compound is analogous to substituents in , but the pyridinyl-methyl group enhances steric bulk compared to benzofuran in 4d.

- The absence of charged pyridinium ions (unlike 4d ) may improve membrane permeability.

Physicochemical Properties

Key Observations :

- Higher molecular weight compounds (e.g., 4d ) exhibit lower solubility, limiting pharmaceutical applicability.

Biological Activity

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile, also known by its CAS number 924898-11-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₃N₃O

- Molecular Weight : 287.32 g/mol

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | ≤ 125 µg/mL |

| B. subtilis | 75 µg/mL |

| Pseudomonas aeruginosa | > 150 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis .

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Studies have explored their mechanisms of action, primarily focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines:

-

Mechanism of Action :

- Inhibition of key signaling pathways involved in cell growth.

- Induction of oxidative stress leading to apoptosis.

-

Case Study :

A study involving a series of substituted quinolines demonstrated that certain derivatives exhibited higher activity against cancer cells than standard chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile can inhibit the growth of several cancer cell lines. For instance, it was noted that the compound exhibited an IC50 value in the low micromolar range against various tumor cells, indicating a promising therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the quinoline scaffold can enhance biological activity. For instance:

- Introducing electron-withdrawing groups at specific positions on the quinoline ring can increase potency.

- Variations in the side chain length and branching also affect the activity profile.

Q & A

Q. What are the established synthetic routes for 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile, and what key reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving cyclization, functional group modifications, and optimized catalytic systems. Key steps include:

- Cyclization : Using AlCl₃ in 1,2-dichlorobenzene at 378 K to form the quinoline core .

- Oxoethyl group introduction : Employing β-haloester intermediates with thiourea under reflux conditions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and transition metal catalysts improve yields by 15–20% . Critical parameters include temperature control (±2°C), stoichiometric ratios of electrophiles (e.g., malononitrile), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- ¹H/¹³C NMR : Resolves methylpyridinyl and quinoline protons (δ 1.15–7.27 ppm) and confirms regiochemistry .

- IR spectroscopy : Identifies carbonyl (1700–1730 cm⁻¹) and nitrile (2220–2240 cm⁻¹) functional groups .

- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 245 [M⁺] for intermediates) .

- X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks in the solid state .

Q. What common functional group transformations are feasible for this compound?

- Oxidation : Quinoline ring oxidation with KMnO₄ introduces hydroxyl or ketone groups at the 2-position .

- Nucleophilic substitution : Chloro or cyano groups undergo substitution with amines or thiols under basic conditions (e.g., NaHCO₃, DMSO) .

- Reduction : NaBH₄ selectively reduces the oxoethyl group without affecting the nitrile moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Molecular docking (AutoDock/Vina) : Predicts binding affinity to kinase targets (e.g., EGFR) by analyzing interactions between the quinoline core and hydrophobic pockets .

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues (e.g., Lys721 in EGFR) .

- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How can researchers optimize the synthetic yield when scaling up from milligram to gram quantities?

- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) using fractional factorial designs to identify critical parameters .

- Continuous flow chemistry : Reduces side products (e.g., dimerization) by controlling residence time and mixing efficiency .

- In-line purification : Combine HPLC with mass-directed fractionation to isolate high-purity intermediates (>98%) .

Q. What strategies resolve contradictions in reported pharmacological data between in vitro and in vivo studies?

- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the oxoethyl group, which reduces bioavailability in vivo .

- Prodrug modification : Mask the nitrile group as a tert-butyl carbamate to enhance plasma half-life from 2h to 8h .

- Tissue distribution studies : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs vs. plasma .

Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?

- Substituent scanning : Replace the 6-methylpyridinyl group with bulkier tert-butyl or electron-deficient pyridazine rings to reduce off-target binding .

- Bioisosteric replacement : Substitute the carbonitrile with a trifluoromethyl group to enhance metabolic stability while maintaining potency (ΔpIC₅₀ < 0.5) .

- Fragment-based screening : Identify co-crystal structures with Hsp90 to guide rational modifications of the quinoline scaffold .

Q. What crystallographic techniques elucidate packing interactions influencing solubility?

- Single-crystal XRD : Reveals C–H···π interactions between quinoline rings (3.5 Å spacing) that reduce aqueous solubility .

- Hirshfeld surface analysis : Quantifies hydrogen-bonding contributions (e.g., 12% O···H contacts) to guide co-crystal engineering .

- Powder XRD : Monitors polymorph transitions during formulation to avoid amorphous phases with poor dissolution .

Q. How can researchers troubleshoot low yields in the final cyclization step?

- Catalyst screening : Test Brønsted acids (pTSA) vs. Lewis acids (ZnCl₂) to optimize ring closure efficiency (yield increases from 45% to 72%) .

- Microwave-assisted synthesis : Reduces reaction time from 8h to 30min at 150°C, minimizing decomposition .

- Additive optimization : Use molecular sieves (4Å) to scavenge water, shifting equilibrium toward product formation .

Q. What methodologies improve in vitro-to-in vivo translation of pharmacokinetic (PK) data?

- PBPK modeling (GastroPlus) : Incorporates logP (2.8) and fu (0.15) to predict human clearance within 2-fold of observed values .

- Transgenic CYP models : Use humanized liver mice to identify CYP3A4-mediated metabolism as the primary clearance pathway .

- Twin dosing regimens : Administer IV and oral doses simultaneously to calculate absolute bioavailability (F = 22% ± 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.